(5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and a bromophenoxyethoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-bromophenol with ethylene oxide to form 4-(2-bromoethoxy)phenol. This intermediate is then reacted with 4-formylbenzoic acid to yield the corresponding aldehyde. The final step involves the cyclization of this aldehyde with thiosemicarbazide and phenyl isothiocyanate under basic conditions to form the desired thiazolidinone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may exhibit biological activity due to the presence of the thiazolidinone core. Thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a potential candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, to the materials in which it is incorporated.
Mechanism of Action
The mechanism of action of (5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one likely involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The bromophenoxyethoxyphenyl group may enhance the compound’s binding affinity or selectivity for these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({4-[2-(4-Chlorophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-({4-[2-(4-Fluorophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-({4-[2-(4-Iodophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-({4-[2-(4-Bromophenoxy)ethoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in the presence of the bromophenoxyethoxyphenyl group. This group can influence the compound’s reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs with different halogen substituents.
Properties
Molecular Formula |
C24H18BrNO3S2 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18BrNO3S2/c25-18-8-12-21(13-9-18)29-15-14-28-20-10-6-17(7-11-20)16-22-23(27)26(24(30)31-22)19-4-2-1-3-5-19/h1-13,16H,14-15H2/b22-16- |
InChI Key |
UGJXZOMRTXMSDU-JWGURIENSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)Br)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)Br)SC2=S |
Origin of Product |
United States |
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